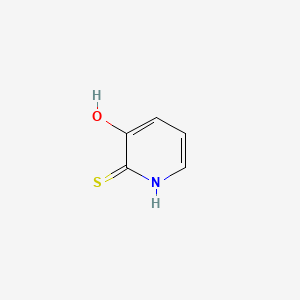

3-Hydroxypyridine-2-thiol

Description

Significance and Context in Heterocyclic Sulfur Chemistry

Heterocyclic compounds containing sulfur are integral to numerous areas of chemistry and biology. The incorporation of a sulfur atom into a cyclic framework often imparts unique electronic and steric properties, leading to novel reactivity and biological activity. Within this class of compounds, 3-Hydroxypyridine-2-thiol stands out due to the presence of both a hydroxyl and a thiol group on a pyridine (B92270) scaffold. This trifecta of functional groups allows for a variety of chemical transformations and interactions. The thiol group, in particular, is a key player in its chemical personality, enabling it to act as a potent nucleophile, a ligand for metal ions, and a precursor for the formation of disulfides and other sulfur-containing derivatives. The pyridine ring itself provides a stable aromatic platform and can be further modified to fine-tune the molecule's properties.

Historical Evolution of Research on Pyridine Thiol Scaffolds

The study of pyridine derivatives has a rich history, with the first major synthesis of these compounds being described in 1881 by Arthur Rudolf Hantzsch. wikipedia.org The Hantzsch pyridine synthesis provided a versatile method for accessing a wide range of substituted pyridines. wikipedia.org Over the decades, the functionalization of the pyridine ring has been a central theme in organic chemistry, leading to the development of countless derivatives with diverse applications.

The introduction of a thiol group to the pyridine ring, creating pyridine thiols (also known as mercaptopyridines), opened up new avenues of research. Early work on these compounds, such as the synthesis of 2-mercaptopyridine (B119420) in 1931, focused on their fundamental properties and reactivity. wikipedia.org These molecules were found to exist in a tautomeric equilibrium between the thiol and thione forms, a characteristic that significantly influences their chemical behavior. wikipedia.org Research into pyridine thiols has since expanded to include their use as acylating agents, protecting groups, and ligands in coordination chemistry. wikipedia.orgcdnsciencepub.com The investigation of this compound represents a more recent chapter in this history, driven by the desire to create multifunctional molecules with tailored properties for specific applications in medicinal chemistry and materials science.

Current Research Landscape and Emerging Applications of this compound

The current research landscape for this compound is vibrant and expanding, with a significant focus on its biological activities. A particularly promising area of investigation is its use as a novel zinc-binding group for the inhibition of histone deacetylases (HDACs). nih.govnih.govacs.org HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various diseases, including cancer. The 3-hydroxypyridin-2-thione moiety has been identified as a potent and selective inhibitor of certain HDAC isoforms, leading to the development of new anticancer agents. nih.govnih.gov

Beyond its medicinal applications, this compound and its derivatives are being explored in other fields. For instance, metal complexes of ligands containing the 3-hydroxypyridine (B118123) moiety are being investigated for their catalytic activity. abechem.com The ability of the thiol group to interact with metal surfaces also suggests potential applications in materials science, such as in the formation of self-assembled monolayers or the functionalization of nanoparticles. The diverse reactivity of this compound, coupled with its interesting biological profile, ensures that it will remain a subject of active research for the foreseeable future.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARYDOMJDFATPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177559 | |

| Record name | 3-Hydroxypyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23003-22-7 | |

| Record name | 2-Mercapto-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23003-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023003227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypyridine-2-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxypyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2(1H)-PYRIDINETHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U5Q5R3SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 3 Hydroxypyridine 2 Thiol

Established Synthetic Routes to 3-Hydroxypyridine-2-thiol

The creation of this compound can be achieved through several synthetic pathways, primarily involving the construction of the pyridine (B92270) ring from acyclic precursors or the modification of existing pyridine derivatives.

Precursor-Based Synthesis and Reaction Conditions

A common approach to synthesizing the this compound scaffold involves the cyclization of functionalized open-chain compounds. One notable method is the reaction of ethyl ethoxymethylenemalonate with cyanothioacetamide in the presence of a base like N-methylmorpholine. colab.ws This reaction leads to the formation of N-methylmorpholinium 3-cyano-5-ethoxycarbonyl-6-oxopyridine-2-thiolate, which can be subsequently alkylated to yield S-alkyl derivatives. colab.ws Another precursor, 3-hydroxy-2-pyridone, can be fused with phosphorus pentasulfide (P4S10) to produce 3-hydroxypyridine-2-thione as the major product. researchgate.net

The synthesis of the precursor 3-hydroxypyridine (B118123) itself can be accomplished by reacting 3-chloropyridine (B48278) with a basic hydroxide (B78521) in a suitable solvent at elevated temperatures. google.com The reaction conditions, such as the choice of base and solvent, are crucial for achieving good yields.

Table 1: Precursors and Reaction Conditions for this compound and its Precursors

| Precursor(s) | Reagents | Conditions | Product |

| Ethyl ethoxymethylenemalonate, Cyanothioacetamide | N-methylmorpholine | - | N-methylmorpholinium 3-cyano-5-ethoxycarbonyl-6-oxopyridine-2-thiolate |

| 3-Hydroxy-2-pyridone | Phosphorus pentasulfide (P4S10) | Fusion | 3-Hydroxypyridine-2-thione |

| 3-Chloropyridine | Basic hydroxide (e.g., NaOH) | Solvent (e.g., propylene (B89431) glycol), 130-140°C | 3-Hydroxypyridine |

Strategies for Introducing the Thiol Group

The introduction of a thiol group onto a pre-existing pyridine ring is a key step in many synthetic routes. A foundational method involves the reaction of a 2-halopyridine, such as 2-chloropyridine, with a sulfur source like calcium hydrogen sulfide. This nucleophilic substitution reaction replaces the halogen atom with a thiol group. smolecule.com Another approach is the use of a thiolating agent like phosphorus pentasulfide, which can convert a pyridone (a pyridine ring with a carbonyl group) into the corresponding pyridine-2-thione. researchgate.net The thiol group in these compounds can exist in tautomeric equilibrium with the thione form. researchgate.net

Development of this compound Derivatives

The functional groups on this compound, namely the hydroxyl group, the thiol group, and the pyridine ring itself, provide multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Functionalization at the Pyridine Ring

The pyridine ring of 3-hydroxypyridine derivatives can undergo various functionalization reactions. For instance, the hydroxyl group at the C3 position can be triflated to form an aryl triflate. nih.govacs.org This triflate can then participate in palladium-catalyzed cross-coupling reactions with a variety of nucleophiles, including alkynes, boronic acids, organostannanes, thiols, phosphonates, and amines, leading to C3-functionalized pyridines. nih.govacs.org Additionally, Mannich reactions can be employed to introduce aminomethyl groups onto the pyridine ring, typically at a position activated by the hydroxyl group. osu.edu

Synthesis of Thio-Containing Heterocyclic Analogs

The reactive nature of this compound and its derivatives allows for their use as building blocks in the synthesis of more complex heterocyclic systems. For example, the thiol group can act as a nucleophile in cyclization reactions to form fused ring systems. The reaction of isothiocyanates with aminopyridines can lead to the formation of fused pyrimidine-thiones. nih.gov Furthermore, the reaction of 2-isothiocyanatobenzonitriles with hydrazides can yield triazoloquinazoline-thiones. nih.gov These reactions demonstrate the versatility of the thiol and amino functionalities in constructing diverse thio-containing heterocyclic analogs. researchgate.netnih.gov

Formation of Thiosemicarbazone and Thiourea (B124793) Derivatives

The reaction of 3-hydroxypyridine-2-carboxaldehyde (B112167) with thiosemicarbazide (B42300) or its N-substituted derivatives leads to the formation of the corresponding thiosemicarbazones. researchgate.net These thiosemicarbazones are of interest due to their chelating properties and potential biological activities. researchgate.net

Thiourea derivatives can be synthesized by reacting an isothiocyanate with an amine. mdpi.com For instance, 2-amino-5-bromopyridine (B118841) can react with benzoyl isothiocyanate (formed in situ from benzoyl chloride and potassium thiocyanate) to yield N-((5-bromopyridin-2-yl)carbamothioyl)benzamide, a thiourea derivative. ksu.edu.tr The synthesis of thiosemicarbazides, precursors to some thiosemicarbazones, generally involves the nucleophilic addition of hydrazides to isothiocyanates. researchgate.net

Tautomeric Equilibria and Structural Dynamics of 3 Hydroxypyridine 2 Thiol Systems

Investigation of Thione-Thiol Tautomerism

The tautomerism in 3-hydroxypyridine-2-thiol involves the migration of a proton between the oxygen and sulfur atoms, leading to an equilibrium between the 3-hydroxy-2-thiopyridine (thiol form) and 3-hydroxypyridine-2(1H)-thione (thione form). Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in understanding the relative stabilities of these tautomers. nih.gov

Research indicates that the thione form of 3-hydroxy-2-mercaptopyridine (HMP) is the most stable tautomer in the equilibrium. nih.gov This preference for the thione form is a common characteristic among related heterocyclic systems, such as 2- and 4-mercaptopyridines, where the thione form is favored, particularly in polar solvents and through self-association. cdnsciencepub.com In contrast, the thiol form tends to predominate in dilute solutions of nonpolar solvents. cdnsciencepub.com

The stability of these tautomers is influenced by a combination of factors including bond energies and the aromaticity of the molecules. clockss.org Quantum-chemical methods have been employed to calculate the energy differences between tautomeric pairs, providing insights into their relative stabilities. rsc.org For instance, in the gas phase, the thiol form of similar compounds like 2-thiopyridine is more stable than the thione tautomer by approximately 10 kJ mol⁻¹. mdpi.com

Influence of Environmental Factors on Tautomeric Preference (e.g., Solvent, pH)

Environmental conditions, particularly the solvent and pH, play a crucial role in shifting the tautomeric equilibrium of this compound and related compounds.

Solvent Effects:

The polarity of the solvent has a profound impact on the tautomeric preference. Generally, the enol (thiol) form is favored in the gas phase or in nonpolar solvents, while the keto (thione) form predominates in polar media. acs.org This is because polar solvents can better solvate the more polar thione tautomer. cdnsciencepub.comacs.org For example, in the case of N-hydroxypyridine-4(1H)-thione, the composition of the tautomeric equilibrium is reversed when moving from an apolar to a polar solvent. acs.org Theoretical studies on 3-hydroxy-2-mercaptopyridine have shown that the energy barrier for the thiol-thione proton transfer decreases significantly when mediated by a specific ethanol (B145695) molecule in solution. nih.gov

pH Effects:

The pH of the solution also influences the tautomeric equilibrium. The ionization of the functional groups, which is dependent on the pH, can shift the equilibrium. The ionization constants (pKa values) of the different tautomers can be determined spectrophotometrically, providing information about the predominant species at a given pH. rsc.org The equilibrium constant (KT) for the tautomerization can be determined using these ionization constants. rsc.org

The table below summarizes the general influence of environmental factors on the thione-thiol equilibrium.

| Factor | Influence on Equilibrium | Predominant Form |

| Solvent Polarity | Increasing polarity | Thione |

| Decreasing polarity | Thiol | |

| pH | Varies depending on pKa of tautomers | Dependent on specific pH |

Spectroscopic Techniques for Tautomer Identification and Quantification

A variety of spectroscopic techniques are employed to identify and quantify the different tautomers of this compound in equilibrium.

UV-Vis Spectroscopy:

UV-Vis absorption spectroscopy is a powerful tool for studying tautomeric equilibria in solution. cdnsciencepub.comrsc.org The different tautomers typically exhibit distinct absorption maxima (λmax). acs.org For instance, in aqueous solutions of 2-hydroxypyridine (B17775) and 2-mercaptopyridine (B119420), the presence of two λmax values corresponds to the two tautomers. rsc.org By analyzing the changes in the absorption spectra under different conditions (e.g., varying solvent polarity or pH), the position of the equilibrium can be determined. acs.orgchimia.ch

Infrared (IR) Spectroscopy:

Infrared spectroscopy, particularly in combination with matrix isolation techniques, provides detailed structural information about the tautomers. mdpi.comacs.org The vibrational frequencies of the C=S (thione) and S-H (thiol) bonds are distinct and can be used to identify the predominant form. mdpi.com Theoretical calculations of the vibrational spectra are often used to aid in the assignment of experimental bands to specific tautomers. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another valuable technique for studying tautomerism. clockss.org However, the ability to observe individual tautomers depends on the rate of interconversion between them. If the interconversion is slow on the NMR timescale, distinct signals for each tautomer can be observed. clockss.org

Mass Spectrometry:

Mass spectrometry can also be used to identify different tautomers, although care must be taken as tautomerization can sometimes occur in the inlet system of the spectrometer. unlp.edu.ar

The table below provides a summary of the spectroscopic techniques and their application in studying thione-thiol tautomerism.

| Spectroscopic Technique | Information Provided |

| UV-Vis Spectroscopy | Identification of tautomers in solution, determination of equilibrium constants. |

| Infrared (IR) Spectroscopy | Identification of functional groups (C=S vs. S-H) to distinguish tautomers. |

| NMR Spectroscopy | Observation of individual tautomers if interconversion is slow. |

| Mass Spectrometry | Identification of different tautomeric forms. |

Coordination Chemistry and Metal Complexation of 3 Hydroxypyridine 2 Thiol

3-Hydroxypyridine-2-thiol as a Chelating Ligand

This compound and its derivatives are recognized as robust ligands for metal ions. nih.gov The molecule typically exists in its thione tautomeric form, but it can undergo tautomerization to the thiol form, particularly upon metal coordination. researchgate.netwikipedia.org In its anionic form, it acts as a bidentate ligand, coordinating to a metal center through the oxygen of the hydroxyl group and the sulfur of the thiol group. This chelation results in the formation of a stable five-membered ring, a common feature for this class of ligands. nih.gov The strength and versatility of its chelating nature have made it a subject of interest in inorganic and medicinal chemistry. nih.govijsart.com

The chelating properties of this compound extend to a wide array of transition metal ions, forming complexes with distinct stoichiometries and properties.

Iron(III): This ligand shows a strong affinity for iron(III), a hard Lewis acid. kcl.ac.uk Spectrophotometric studies confirm that this compound forms stable complexes with Fe(III). rsc.org Research on its derivatives, such as 3-hydroxy-1-(2-hydroxyethyl)pyridine-2(1H)-thione, indicates the formation of highly stable 3:1 ligand-to-metal complexes. nih.gov This strong interaction is characteristic of hydroxypyridinone-type chelators, which are known to be effective iron scavengers. kcl.ac.uk

Cadmium(II): The interaction between this compound and cadmium(II) has been investigated through various analytical techniques. Polarographic studies have been conducted on Cd(II) complexes, providing insights into their electrochemical behavior. wikieducator.orgwikieducator.org Furthermore, the chelate of Cd(II) with this ligand can be extracted into organic solvents like methyl isobutyl ketone (MIBK), a property utilized in atomic absorption spectroscopy for the determination of cadmium. researchgate.net Studies on related pyridine (B92270) thiols have identified tetrahedral chromophores for Cd(II) complexes. cdnsciencepub.comcdnsciencepub.com

Zinc(II): Zinc(II) also forms complexes with this compound, as demonstrated by polarographic studies. wikieducator.orgwikieducator.org The zinc complex of a derivative, 3-hydroxy-2-formylpyridine N(4)-ethylthiosemicarbazone, has been synthesized and characterized, showing potential as an antineoplastic agent. researchgate.netresearchgate.net While the isomeric compound, zinc pyrithione (B72027) (derived from 1-hydroxy-2(1H)-pyridinethione), is widely known for its antifungal properties, the coordination chemistry of the 3-hydroxy-2-thiol isomer with zinc is also an active area of research. nih.gov Tetrahedral coordination geometry is commonly observed for Zn(II) complexes with similar pyridine thiol ligands. cdnsciencepub.comcdnsciencepub.com

Platinum(II): Platinum(II) forms complexes with derivatives of this compound, particularly with its thiosemicarbazones. researchgate.net These complexes are typically mononuclear and exhibit a square planar geometry around the Pt(II) ion. researchgate.netcdnsciencepub.com The coordination involves the azomethine nitrogen and the thiol sulfur of the thiosemicarbazone ligand. researchgate.net Dinuclear platinum(II) complexes bridged by pyridine-2-thiolate (B1254107) ions have also been synthesized, exhibiting interesting photophysical and redox properties. researchgate.net

The coordination of this compound to metal ions primarily occurs in a bidentate fashion through its deprotonated hydroxyl (O⁻) and thiol (S⁻) groups. researchgate.netscispace.com This (O, S) donor set allows for the formation of a stable 5-membered chelate ring. nih.gov The resulting coordination geometry is highly dependent on the specific metal ion and its preferred coordination number and stereochemistry.

| Metal Ion | Typical Stoichiometry (Ligand:Metal) | Common Coordination Geometry |

| Iron(III) | 3:1 nih.gov | Octahedral kcl.ac.uknih.gov |

| Cadmium(II) | 2:1 | Tetrahedral cdnsciencepub.comcdnsciencepub.com |

| Zinc(II) | 2:1 | Tetrahedral cdnsciencepub.comcdnsciencepub.com |

| Platinum(II) | 2:1 (for simple complexes) | Square Planar researchgate.netcdnsciencepub.com |

For instance, the high-spin iron(III) ion favors an octahedral geometry, which is satisfied by the coordination of three bidentate this compound ligands. kcl.ac.uknih.gov In contrast, ions like Zn(II) and Cd(II) typically form tetrahedral complexes with two ligands. cdnsciencepub.comcdnsciencepub.com Platinum(II), with its d⁸ electron configuration, characteristically forms square planar complexes. researchgate.netcdnsciencepub.com In more complex derivatives, such as a zinc complex with a 3-hydroxy-2-formylpyridine thiosemicarbazone ligand, a five-coordinate trigonal bipyramidal geometry has also been proposed. researchgate.netresearchgate.net

Interaction with Transition Metal Ions (e.g., Iron(III), Cadmium, Zinc, Platinum)

Stability and Reactivity of Metal Complexes of this compound

The metal complexes of this compound are noted for their stability. The stability constant for the Fe(III) complex of a derivative, 3-hydroxy-1-(2-hydroxyethyl)pyridine-2(1H)-thione, was determined to have a logβ₃ value of 36.7, indicating very high thermodynamic stability. nih.gov This high affinity for iron(III) is a key feature of hydroxypyridinone-based chelators. researchgate.net Potentiometric and polarographic studies have also been employed to determine the stability constants and to characterize the electrochemical behavior of complexes with other metal ions, including In(III), Ga(III), Cd(II), and Zn(II). ijsart.comwikieducator.orgwikieducator.org

The reactivity of these complexes is an area of growing interest. For example, dinuclear platinum(II) complexes bridged by pyridine-2-thiolate can undergo reversible oxidation from a Pt(II)-Pt(II) state to a Pt(III)-Pt(III) state, which is accompanied by a change in their luminescence properties. researchgate.net The zinc complex of a related thiosemicarbazone has demonstrated in vitro antineoplastic activity, suggesting that these complexes can be reactive within biological systems. researchgate.net The redox activity of metal complexes is a critical factor; for instance, the omadine-zinc complex (an isomer) can be photochemically active, while the iron and copper complexes are more stable under irradiation. mdpi.com

Role of this compound in Metal-Binding Pharmacophores

A pharmacophore that can bind to metal ions is known as a metal-binding pharmacophore (MBP). These are crucial components in the design of inhibitors for metalloenzymes, which constitute a significant portion of all enzymes. nih.gov Hydroxypyridinethiones (HOPTOs), the class of compounds to which this compound belongs, are considered potent MBPs due to their strong affinity for metal ions. nih.gov

The ability of the this compound scaffold to chelate the catalytic metal ions in the active site of an enzyme is the basis for its potential as a metalloenzyme inhibitor. nih.govresearchgate.net The combination of soft (sulfur) and hard (oxygen) donor atoms in the ligand structure allows for effective coordination with a variety of metal ions found in enzyme active sites, such as Zn²⁺, Fe³⁺, and Mn²⁺. nih.govresearchgate.netresearchgate.net While the therapeutic potential of the HOPTO scaffold has been underexploited compared to its oxygen-only analogue (hydroxypyridinones), research indicates that HOPTO isosteres are valuable scaffolds for developing selective metalloenzyme inhibitors. nih.gov The design of small molecules containing MBPs like this compound offers a promising strategy for treating diseases linked to metalloenzyme activity. nih.gov

Advanced Analytical Methodologies Utilizing 3 Hydroxypyridine 2 Thiol

Spectrophotometric and Chelatometric Detection and Quantification

3-Hydroxypyridine-2-thiol serves as an effective reagent for the spectrophotometric and chelatometric analysis of metal ions. The formation of colored chelates between the compound and metal ions allows for their quantification using light absorbance measurements.

Research has demonstrated the successful application of this compound for the determination of several metal ions. It is particularly effective for the analysis of Iron(III), forming stable complexes that can be quantified over a broad pH range with minimal interference from other ions. rsc.orgrsc.org The compound's utility extends to other environmentally and biologically significant metals, such as cadmium and lead. Thiol-containing chelating agents are well-regarded for their interaction with soft Lewis acids like cadmium and lead ions. nih.gov Specific methods have been developed, including the determination of cadmium by extracting its chelate with this compound into methyl isobutyl ketone (MIBK) for analysis by atomic absorption spectrometry (AAS), and the polarographic determination of lead. researchgate.netwikieducator.org

Table 1: Spectrophotometric and Chelatometric Determination of Metal Ions

| Metal Ion | Analytical Method | Key Findings |

|---|---|---|

| Iron(III) | Spectrophotometry & Chelatometry | Forms stable complexes suitable for determination over a wide pH range with few interferences. rsc.orgrsc.org |

| Cadmium(II) | Chelation-Extraction & AAS | Can be extracted from aqueous solution into MIBK for quantification. researchgate.net Stability constants of the chelate have been determined. wikieducator.org |

| Lead(II) | Polarography & Chelatometry | Suitable for polarographic determination in samples like drinking water. wikieducator.org Stability constants of the chelate have been established. wikieducator.org |

Achieving maximum sensitivity and selectivity in analytical methods requires the careful optimization of reaction conditions. acs.org For spectrophotometric methods involving this compound, several parameters are critical. The pH of the solution is a key factor, as it influences the protonation state of the ligand and the stability of the metal complex. rsc.orgrsc.orgnih.gov While the iron(III) complex is stable over a wide pH range, optimizing the pH can minimize potential interferences. rsc.orgrsc.org

Other important factors include the concentration of the chelating agent (this compound), the temperature, and the reaction time, all of which can affect the rate and completeness of the complex formation. nih.gov In kinetic-based methods, controlling these variables is essential for reproducible results. uctm.edu The choice of solvent or the presence of surfactants can also be optimized to enhance the signal and improve the detection limit. uctm.edu The goal of optimization is to define a set of conditions that provides a robust, linear relationship between the absorbance and the concentration of the analyte with minimal interference from the sample matrix. acs.org

Table 2: Key Parameters for Optimization

| Parameter | Influence on Analysis |

|---|---|

| pH | Affects the ligand's protonation state and the stability of the metal-ligand complex. nih.gov |

| Reagent Concentration | Ensures complete complexation of the target metal ion. nih.gov |

| Temperature | Can influence the rate of complex formation and the stability of the resulting complex. nih.gov |

| Reaction Time | Important for ensuring the complexation reaction has reached equilibrium before measurement. acs.org |

| Solvent/Matrix | The choice of solvent can affect the solubility of the complex and its spectral properties. acs.org |

Determination of Metal Ions (e.g., Iron(III), Cadmium, Lead)

Electrochemical Approaches for Analysis

Electrochemical techniques offer another avenue for the analytical application of this compound. Its ability to form electroactive complexes with metal ions is leveraged in methods like polarography. Studies have detailed the electro-analytical behavior of metal complexes with this compound at a dropping mercury electrode.

For instance, the polarographic reduction of indium(III) and vanadium(V) complexes with this ligand results in well-defined, diffusion-controlled, and irreversible waves. This behavior allows for the quantitative determination of these metals. The method has been successfully applied to determine vanadium in steel alloy samples and indium in synthetic samples. Further research has established polarographic methods for the determination of numerous other metals, including thorium(IV), gallium(III), lead(II), and europium(III), showcasing the broad applicability of this compound in electroanalysis. wikieducator.org An advantage of using this complexing agent in polarography is that a maximum suppressor is not required. dss.go.th

Table 3: Electrochemical Determination of Metal Ions

| Metal Ion | Technique | Key Findings |

|---|---|---|

| Indium(III) | Polarography | Gives a single, well-defined, diffusion-controlled wave. |

| Vanadium(V) | Polarography | Gives a single, well-defined, diffusion-controlled wave; used for analysis in steel alloys. |

| Gallium(III) | Polarography | Suitable for quantitative polarographic determination. wikieducator.org |

| Lead(II) | Polarography | Applied to the determination of lead in drinking water samples. wikieducator.org |

| Thorium(IV) | Polarography | Enables polarographic determination of Thorium(IV). wikieducator.org |

| Europium(III) | Polarography | Enables polarographic determination of Europium(III). wikieducator.org |

Chromatographic Separation Techniques for Compound Analysis

Chromatography is a powerful technique for separating, identifying, and purifying components from a mixture. journalagent.com High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of organic compounds like this compound.

A specific reverse-phase (RP) HPLC method has been developed for its analysis. sielc.com This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity (Newcrom R1) and a straightforward mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric (MS) detection, the phosphoric acid can be substituted with a volatile acid such as formic acid. sielc.com This HPLC method is robust, scalable, and can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes. sielc.com Its scalability also makes it suitable for preparative separations to isolate impurities. sielc.com

Table 4: HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). sielc.com |

| Stationary Phase | Newcrom R1 column (special reverse-phase with low silanol activity). sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid. sielc.com |

| Detector Compatibility | For Mass Spectrometry (MS), phosphoric acid is replaced with formic acid. sielc.com |

| Applications | Analytical quantification, UPLC, preparative separation, pharmacokinetics. sielc.com |

Biological and Pharmaceutical Research Applications of 3 Hydroxypyridine 2 Thiol and Its Derivatives

Histone Deacetylase (HDAC) Inhibition Studies

The quest for novel and selective histone deacetylase (HDAC) inhibitors has led researchers to explore alternatives to the commonly used hydroxamic acid zinc-binding group (ZBG), which can have pharmacokinetic limitations. nih.govdrugbank.com In this context, 3-Hydroxypyridine-2-thiol (3-HPT) has emerged as a significant scaffold.

Identification as a Novel Zinc Binding Group (ZBG)

Researchers have identified 3-hydroxypyridin-2-thione (3-HPT) as a novel, bidentate heterocyclic zinc-binding group for HDAC inhibition. nih.govdrugbank.comnih.gov This discovery was a significant step in developing new classes of HDAC inhibitors that might not possess the liabilities associated with the hydroxamate moiety. nih.gov The classic model of an HDAC inhibitor includes a ZBG that chelates the zinc ion in the enzyme's active site, a linker, and a cap group that interacts with surface amino acid residues. nih.gov 3-HPT fits this model as a promising non-hydroxamate ZBG. drugbank.comacs.org

Selective Inhibition Profiles Against Specific HDAC Isoforms (e.g., HDAC6, HDAC8)

One of the notable features of 3-HPT is its selective inhibition profile. Studies have shown that 3-HPT inhibits the deacetylase activities of HDAC6 and HDAC8 with IC50 values of 681 nM and 3675 nM, respectively. nih.govdrugbank.comnih.gov Remarkably, it shows no inhibitory activity against HDAC1, a Class I HDAC. nih.govdrugbank.comnih.gov This selectivity is a desirable characteristic in the development of targeted cancer therapies, as different HDAC isoforms are overexpressed in various cancers. nih.gov Subsequent optimization of the 3-HPT scaffold has led to the development of derivatives with potent and selective inhibitory activity against HDAC6 and HDAC8. nih.govacs.orgnih.gov

Structure-Activity Relationship (SAR) Investigations for HDAC Inhibition

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the HDAC inhibitory activity of 3-HPT-based compounds. acs.orgnih.gov These investigations have explored modifications to the linker region and the surface recognition group of the molecule. acs.orgnih.gov Early SAR studies resulted in small molecules with selective inhibitory activity against HDAC6 or HDAC8, but no activity against HDAC1. acs.orgnih.gov Further SAR studies have led to the identification of lead compounds with potent activities against both HDAC6 and HDAC8, while still remaining inactive against HDAC1. nih.gov Docking analyses of these compounds against HDAC6 have provided insights into the molecular basis for their binding interactions and the preference for certain substitution patterns. nih.gov

In Vitro and In Vivo Efficacy in Cancer Cell Lines

A subset of the newly developed 3-HPT-based HDAC inhibitors has been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov While 3-HPT itself was found to be inactive against the cancer cell lines tested, likely due to poor cell permeability, several of its derivatives have demonstrated cytotoxic effects. nih.gov For instance, some of the optimized compounds have shown anticancer activities against various cancer cell lines, including Jurkat J.γ1, a cell line for which other HDAC inhibitors were inactive. nih.gov These findings confirm that the biological activity of these compounds is, at least in part, due to the inhibition of HDAC6 and HDAC8. nih.gov

Antimicrobial and Antifungal Properties

Beyond its role in cancer research, this compound and its derivatives have been investigated for their potential antimicrobial and antifungal activities. Thiosemicarbazones, a class of compounds that can be derived from 3-hydroxypyridine-2-carbaldehyde, have shown a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, and antitumor effects. researchgate.net

Salts derived from 3-hydroxypyridine (B118123) have demonstrated high antimicrobial activity against Bacillus cereus and Candida albicans. dergipark.org.tr Silver(I) complexes containing 3-hydroxypyridine have also been shown to be active against multidrug-resistant bacteria and the fungus C. albicans. mdpi.com Furthermore, derivatives of pyridine-2-thiol (B7724439) have been noted for their bactericidal effects, even against resistant clinical isolates.

Neuroprotective and Central Nervous System Activities

Derivatives of 3-hydroxypyridine have a history of use in medicine due to their diverse pharmacological effects, including neuroprotective, antihypoxic, and anticonvulsant activities. mdpi.com These compounds are known to block lipid peroxidation processes and activate antioxidant defense enzymes. mdpi.com

Studies have demonstrated the neuroprotective effects of 3-hydroxypyridine derivatives in models of hemorrhagic stroke in rats. rjeid.comrrpharmacology.ru These compounds have been shown to reduce the severity of neurological disorders and accelerate the healing process. rrpharmacology.ru Combination therapies involving 3-hydroxypyridine derivatives have also shown a pronounced neuroprotective effect, suggesting a synergistic mechanism of action. rjeid.com The histaminergic system, which is crucial for brain development and function, is another area where the modulatory effects of related compounds are being explored for their potential in addressing neurodevelopmental and neurodegenerative disorders. mdpi.com

Antitumor and Cytotoxic Activity Assessments

Derivatives of 3-hydroxypyridine have been the subject of extensive research for their potential as anticancer agents, with various studies demonstrating their cytotoxic effects against a range of cancer cell lines. The structural scaffold of 3-hydroxypyridine allows for modifications that can enhance its interaction with biological targets, leading to the inhibition of cancer cell growth and proliferation.

One area of investigation involves the synthesis of metal complexes with 3-hydroxypyridine derivatives. For instance, platinum(II) complexes of 3-hydroxy-2-formylpyridine thiosemicarbazones have been synthesized and evaluated for their anticancer activity. In a study involving HeLa cells, two such complexes, [Pt(HyPyMe)Cl] and [Pt(HyPyPyrd)Cl], exhibited moderate antineoplastic activity with IC50 values of 107.16 µM and 132.13 µM, respectively researchgate.net. The N(4)-methyl substituted compound showed better anticancer activity researchgate.net. Similarly, palladium(II) complexes of the type trans-PdCl2L2, where L is 3-hydroxypyridine, have been tested against ovarian cancer cell lines A2780, A2780cisR, and A2780ZD0473R hu.edu.johumanjournals.com. While less active than the established anticancer drug cisplatin, these palladium complexes often showed greater activity against resistant cell lines compared to the parent cell line hu.edu.johumanjournals.com.

Another approach has focused on creating derivatives that target specific cellular pathways involved in cancer progression. Pteroate-based hydroxamates derived from 3-hydroxypyridine-2-thione have been identified as potent histone deacetylase (HDAC) inhibitors orientjchem.org. Two such derivatives, with five and six methylene (B1212753) groups in the linker, demonstrated significant efficacy against a range of HDAC isoforms, with IC50 values of 16.1 nM and 10.2 nM, respectively orientjchem.org. Immunoblotting experiments confirmed that the cytotoxicity of these compounds stemmed from the simultaneous inhibition of both HDAC1 and HDAC6 isoforms orientjchem.org.

Furthermore, the cytotoxic potential of other 3-hydroxypyridine derivatives has been explored. A study on new quaternary phosphonium (B103445) salts based on the 3-hydroxypyridine scaffold revealed their ability to induce apoptosis and cell cycle arrest in ovarian adenocarcinoma cells nih.gov. Specifically, these derivatives led to the hyperexpression of Bax and caspase-3, key proteins in the apoptotic pathway nih.gov.

The following table summarizes the cytotoxic activity of selected 3-hydroxypyridine derivatives:

| Derivative Type | Cancer Cell Line | IC50 Value | Reference |

| Platinum(II) complex ([Pt(HyPyMe)Cl]) | HeLa | 107.16 µM | researchgate.net |

| Platinum(II) complex ([Pt(HyPyPyrd)Cl]) | HeLa | 132.13 µM | researchgate.net |

| Pteroate-based hydroxamate (5 methylene linker) | HDAC isoforms | 16.1 nM | orientjchem.org |

| Pteroate-based hydroxamate (6 methylene linker) | HDAC isoforms | 10.2 nM | orientjchem.org |

Tyrosinase Enzyme Inhibition through Copper Chelation

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a significant area of research in cosmetics and medicine for the treatment of hyperpigmentation disorders. Derivatives of 3-hydroxypyridin-4-one, which are structurally related to this compound, have been extensively studied as tyrosinase inhibitors due to their ability to chelate copper ions within the enzyme's active site.

The inhibitory mechanism of these compounds is largely attributed to the 3-hydroxy-4-keto moiety, which can effectively bind to the two copper atoms essential for the catalytic activity of tyrosinase researchgate.netmdpi.com. This chelation prevents the enzyme from catalyzing the oxidation of L-DOPA, a crucial step in melanin production nih.gov.

Several studies have synthesized and evaluated series of 3-hydroxypyridin-4-one derivatives, demonstrating a range of inhibitory potencies. For example, a series of 3-dihydroxypyridine-4-one derivatives containing benzo hydrazide groups showed tyrosinase inhibitory effects with IC50 values ranging from 25.29 to 64.13 μM researchgate.netrsc.orgrsc.org. The most potent compound in this series, compound 6i, exhibited an IC50 of 25.29 μM and was found to be a competitive inhibitor researchgate.netrsc.org.

In another study, novel hydroxy pyridinone derivatives were reported as tyrosinase inhibitors with IC50 values of 1.95 μM and 2.79 μM against diphenolase activity rsc.org. Furthermore, hydroxypyridinone derivatives containing an oxime ether moiety were found to be potent inhibitors with IC50 values of 2.04 μM and 1.60 μM against monophenolase activity rsc.org. The structural similarity of some of these derivatives to the natural substrate L-Dopa, particularly the presence of a phenolic group, is believed to contribute to their competitive inhibition by competing for the enzyme's active site rsc.org.

The table below presents the tyrosinase inhibitory activity of various 3-hydroxypyridin-4-one derivatives:

| Derivative Type | Inhibition Type | IC50 Value (μM) | Reference |

| 3-dihydroxypyridine-4-one benzyl (B1604629) hydrazide derivatives | Competitive | 25.29 - 64.13 | researchgate.netrsc.orgrsc.org |

| Novel hydroxy pyridinone derivative I | Diphenolase inhibitor | 1.95 | rsc.org |

| Novel hydroxy pyridinone derivative II | Diphenolase inhibitor | 2.79 | rsc.org |

| Hydroxypyridinone with oxime ether moiety III | Monophenolase inhibitor | 2.04 | rsc.org |

| Hydroxypyridinone with oxime ether moiety IV | Monophenolase inhibitor | 1.60 | rsc.org |

Other Reported Biological Activities (e.g., Antihypoxic, Anti-inflammatory)

Beyond their applications in cancer and dermatology, derivatives of 3-hydroxypyridine have demonstrated a range of other promising biological activities, including antihypoxic and anti-inflammatory effects.

Antihypoxic Activity

Several 3-hydroxypyridine derivatives have been shown to possess significant antihypoxic properties, meaning they can protect tissues from the damaging effects of low oxygen levels. In experiments with rats experiencing acute pancreatitis, the derivatives SK-100 and SK-170 (at 100 mg/kg) and IBKhF (at 10 and 30 mg/kg) extended life span by 26-40% nih.gov. Another derivative, mexidol (100 mg/kg), increased life span by 17% nih.gov.

Further studies on a model of acute normobaric hypoxia with hypercapnia in mice demonstrated that the new 3-hydroxypyridine derivatives SK-100 and IBKhF-2 exhibited a notable anti-hypoxic action nih.gov. In similar experiments with rats, four new 3-HP derivatives, including SK-100, SK-170, and IBKhF-2, at a dose of 100 mg/kg, and IBKhF-2 at doses of 10 and 30 mg/kg, led to a 25-39% extension of life span nih.gov. The antihypoxic activity of mexidol is thought to be linked to the presence of succinate (B1194679) in its structure, which can be oxidized under hypoxic conditions nih.gov.

Anti-inflammatory Activity

The anti-inflammatory potential of 3-hydroxy-pyridine-4-one derivatives has also been investigated. In a study using a carrageenan-induced paw edema model in rats, three new derivatives (compounds A, B, and C) all showed significant anti-inflammatory activity nih.govnih.govresearchgate.net. At a dose of 20 mg/kg, compound A produced a 67% inhibition of paw edema nih.gov. Compounds B (at 400 mg/kg) and C (at 200 mg/kg) also significantly inhibited inflammation nih.gov.

In a croton oil-induced ear edema test in mice, the same three compounds demonstrated anti-inflammatory effects. Compounds A (20 mg/kg), B (400 mg/kg), and C (200 mg/kg) inhibited ear edema by 37%, 43%, and 50%, respectively nih.gov. On a molar basis, compound A, which has a benzyl group substitution on the pyridine (B92270) ring, was the most potent nih.govnih.gov. The anti-inflammatory effect of these derivatives is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent nih.govnih.gov.

The table below summarizes the anti-inflammatory activity of these 3-hydroxy-pyridine-4-one derivatives:

| Compound | Model | Dose | % Inhibition | Reference |

| Compound A | Carrageenan-induced paw edema (rat) | 20 mg/kg | 67% | nih.gov |

| Compound A | Croton oil-induced ear edema (mouse) | 20 mg/kg | 37% | nih.gov |

| Compound B | Croton oil-induced ear edema (mouse) | 400 mg/kg | 43% | nih.gov |

| Compound C | Croton oil-induced ear edema (mouse) | 200 mg/kg | 50% | nih.gov |

Computational Chemistry and Theoretical Studies of 3 Hydroxypyridine 2 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-hydroxypyridine-2-thiol. These methods are used to model its electronic structure, which in turn dictates its stability, reactivity, and spectroscopic characteristics. Theoretical calculations have been instrumental in comparing the stability of its tautomeric forms, the thione and the thiol. For the closely related N-hydroxypyridine-2(1H)-thione, calculations have shown that in the gas phase, the thione form is more stable than the thiol form by over 30 kJ/mol. nih.gov

The electronic properties are often analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. For the analogous 2-hydroxypyridine (B17775)/2-pyridone system, various computational methods have been employed to determine these values. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution within the molecule. mdpi.com This analysis provides natural atomic charges, revealing the electrophilic and nucleophilic sites and offering insights into intermolecular interactions. For instance, in the related 2-pyridone tautomer, the nitrogen and oxygen atoms carry significant negative charges, while the adjacent carbon atom is positively charged, indicating sites susceptible to chemical attack. mdpi.com Theoretical investigations into the excited states have also been conducted, revealing that the potential energy surface of the lowest excited singlet state (S₁) can be dissociative, leading to specific photochemical reactions like the cleavage of the N–O bond in N-hydroxypyridine-2(1H)-thione. nih.gov

Table 1: Calculated Electronic Properties for the Analogous 2-Hydroxypyridine/2-Pyridone System

| Property | 2-Pyridone (Keto) | 2-Hydroxypyridine (Enol) | Method/Basis Set | Reference |

|---|---|---|---|---|

| Dipole Moment (Debye) | 4.04 | 1.53 | B3LYP/aug-cc-pvdz | mdpi.com |

| HOMO-LUMO Gap (eV) | 5.85 | 5.94 | B3LYP/aug-cc-pvdz | mdpi.com |

| NBO Charge on Oxygen | -0.636 e | -0.601 e | B3LYP/aug-cc-pvdz | mdpi.com |

| NBO Charge on Nitrogen | -0.567 e | -0.530 e | B3LYP/aug-cc-pvdz | mdpi.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a specific protein target. For this compound (3HPT), these simulations have been pivotal in identifying its potential as a therapeutic agent. A significant finding is the identification of 3HPT as a novel zinc-binding group (ZBG) for histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a critical role in gene expression and are important targets in cancer therapy.

Docking studies simulate how 3HPT and its derivatives fit into the active site of HDAC enzymes, particularly HDAC6 and HDAC8. nih.gov These simulations revealed that the 3-hydroxy and 2-thiol groups chelate the catalytic zinc ion within the enzyme's binding pocket, which is crucial for its inhibitory activity. nih.gov The simulations also help to understand how different parts of the molecule, such as the linker and the surface recognition "cap" group, interact with the amino acid residues of the target protein, guiding the design of more potent and selective inhibitors. nih.govnih.gov For example, docking studies on derivatives of the related 3-hydroxy-2-formylpyridine have been performed to predict their binding energy and interactions with DNA. researchgate.net

Table 2: Molecular Docking and Inhibition Data for 3HPT-Based HDAC Inhibitors

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀, µM) | Key Interactions Noted in Docking | Reference |

|---|---|---|---|---|

| 3HPT Core | HDACs | Identified as a novel Zinc Binding Group (ZBG) | Coordination with catalytic Zn²⁺ ion | nih.gov |

| Compound 10d (3HPT derivative) | HDAC6 | 0.089 | Binding to active site, interactions with linker and cap regions | nih.govnih.gov |

| Compound 10d (3HPT derivative) | HDAC8 | 0.140 | Binding to active site, interactions with linker and cap regions | nih.govnih.gov |

| Compound 14e (3HPT derivative) | HDAC6 | 0.076 | Binding to active site, interactions with linker and cap regions | nih.govnih.gov |

| Compound 14e (3HPT derivative) | HDAC8 | 0.200 | Binding to active site, interactions with linker and cap regions | nih.govnih.gov |

In Silico Prediction of Biological Activity and SAR

In silico prediction methods are used to estimate the biological activity and establish Structure-Activity Relationships (SAR) for a series of compounds before their synthesis, saving time and resources. These predictions are based on computational models that correlate a molecule's structure with its known biological effects.

For this compound (3HPT), SAR studies have been crucial in its development as an HDAC inhibitor. nih.govnih.gov Early SAR studies led to the creation of small molecules with selective inhibitory activity against HDAC6 or HDAC8, but without activity against HDAC1. nih.gov By systematically modifying the linker and cap regions of the 3HPT scaffold, researchers have been able to fine-tune the potency and selectivity of these inhibitors. nih.govnih.gov These efforts led to the identification of lead compounds with potent anticancer activities against various cancer cell lines. nih.gov

Beyond specific targets like HDACs, computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on a molecule's structure. ijsdr.orgway2drug.com These programs compare the structural fragments of a query molecule to a large database of known bioactive compounds to estimate the probability of it exhibiting certain pharmacological effects, mechanisms of action, or toxicities. way2drug.com Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiles are often calculated to predict the drug-likeness of new compounds, as has been done for related 3-hydroxypyridine-4-one derivatives. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for 3HPT-Derived HDAC Inhibitors

| Structural Region | Modification | Impact on Activity | Reference |

|---|---|---|---|

| Core Scaffold | 3-hydroxypyridin-2-thione (3HPT) | Acts as an effective zinc-binding group for HDAC inhibition. | nih.gov |

| Linker Region | Extension and modification of the linker | Optimizes HDAC inhibition, influencing potency and selectivity. | nih.govnih.gov |

| Cap Group | Introduction of aryl- and diaryl- groups | Led to selective inhibitors of HDAC6 or HDAC8. | nih.gov |

| Cap Group | Triazole-linked cap groups | Identified potent inhibitors of HDAC6 and HDAC8 (e.g., 10d, 14e) that are inactive against HDAC1. | nih.gov |

Mechanistic Studies of Chemical Reactions and Tautomerism

Theoretical studies are essential for elucidating the mechanisms of chemical reactions, including isomerization and tautomerism. This compound exists in a tautomeric equilibrium between the thione (amide) form and the thiol (enol) form. Understanding this equilibrium is critical as the dominant tautomer can have different chemical properties and biological activities.

Computational studies on the analogous 2-pyridinethione have shown that it predominantly exists in the thione form in the solid state and polar solvents, while the thiol form can predominate in dilute, non-polar solutions. researchgate.netcdnsciencepub.com Theoretical calculations using Density Functional Theory (DFT) have been employed to investigate the tautomerization mechanism. researchgate.net These studies calculate the energy difference between the two forms and the activation energy barrier for the proton transfer. For 2-pyridinethione, water molecules have been shown to have a significant catalytic effect, lowering the energy barrier for the tautomerization reaction by facilitating the proton transfer through a cyclic transition state. researchgate.net Similar computational approaches have been applied to the related 2-hydroxypyridine/2-pyridone system, providing detailed potential energy surfaces for the reaction. mdpi.comacs.orgsemanticscholar.org

Mechanistic studies also extend to photochemical reactions. Upon UV irradiation, N-hydroxypyridine-2(1H)-thione has been shown to undergo cleavage of the N-O bond, a process modeled through calculations of the excited state potential energy surfaces. nih.gov Time-resolved spectroscopic studies combined with quantum chemical calculations on 2-pyridinethione have investigated the excited-state proton transfer (ESPT) that converts the thione into the thiol form on an ultrafast timescale. aip.org

Table 4: Calculated Tautomerization Energies for the Analogous 2-Pyridinethione ⇌ 2-Pyridinethiol System

| Reaction | Relative Energy (kcal/mol) | Activation Barrier (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Unassisted Tautomerization | 1.5 | 34.4 | B3LYP/6-311++G(2d,2p) | researchgate.net |

| Monohydrated (Water-assisted) | 2.8 | 16.5 | B3LYP/6-311++G(2d,2p) | researchgate.net |

| Dihydrated (Water-assisted) | 4.1 | 11.3 | B3LYP/6-311++G(2d,2p) | researchgate.net |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is one of the most widely used computational methods for studying molecules like this compound due to its favorable balance of accuracy and computational cost. DFT applications cover nearly all aspects of the theoretical investigation of this compound. nih.govmdpi.comresearchgate.netsemanticscholar.orgmdpi.comacs.orgrsc.org

DFT is used to:

Optimize Geometries: Determine the most stable three-dimensional structures of the thione and thiol tautomers, as well as their transition states. mdpi.com

Calculate Energies: Compute the relative energies of tautomers to predict their equilibrium populations and calculate reaction and activation energies for tautomerization. researchgate.netsemanticscholar.org Some studies have shown that predicting the correct energy ordering for pyridine (B92270) tautomers can be a difficult case for certain density functionals. acs.org

Predict Spectroscopic Properties: Calculate vibrational frequencies for comparison with experimental Infrared (IR) and Raman spectra, aiding in the identification of different forms of the molecule. researchgate.net

Analyze Electronic Structure: Determine properties like HOMO-LUMO gaps, molecular electrostatic potentials, and atomic charges to understand reactivity and intermolecular interactions. rsc.org

A variety of density functionals have been applied in these studies, each with different strengths. The B3LYP hybrid functional is very common, but others like CAM-B3LYP, M06-2X, and ωB97X-D are also used, particularly when more accurate energy predictions or descriptions of long-range interactions are needed. mdpi.comsemanticscholar.org The choice of basis set, such as 6-31G** or the more extensive aug-cc-pVDZ, is also crucial for obtaining reliable results. mdpi.comacs.org

Table 5: Applications of Density Functional Theory (DFT) in the Study of this compound and Analogs

| DFT Application | Specific Task | Common Functionals/Basis Sets | Reference |

|---|---|---|---|

| Structural Analysis | Geometry optimization of tautomers and transition states. | B3LYP/6-311++G | mdpi.comresearchgate.net |

| Reactivity and Energetics | Calculation of tautomerization energies and activation barriers. | B3LYP, M06-2X, CCSD | mdpi.comsemanticscholar.org |

| Electronic Properties | Calculation of HOMO-LUMO gaps, atomic charges (NBO), electrostatic potentials. | B3LYP/6-31+G | rsc.org |

| Spectroscopy | Calculation of vibrational frequencies to assign IR spectra. | B3LYP/6-31G(d) | researchgate.net |

| Mechanistic Studies | Mapping potential energy surfaces for chemical reactions. | MP2, CASSCF | acs.org |

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of 3-Hydroxypyridine-2-thiol in solution. While specific experimental spectra for this exact compound are not widely published, its NMR characteristics can be predicted based on data from closely related structures like 3-hydroxypyridine (B118123) and its derivatives. chemicalbook.comchemicalbook.comcmst.eu The spectra are expected to reflect the features of the pyridine (B92270) ring and the attached hydroxyl and thiol functional groups, as well as the potential tautomeric equilibrium.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the three aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns would be influenced by the positions of the hydroxyl and thiol groups. Additional exchangeable protons for the -OH and -SH groups would also be present, though their observation can be dependent on the solvent and concentration. In derivatives like N-ethyl-3-oxypyridinium betaine, the protons on the pyridine ring are well-defined, and similar patterns are expected here. cmst.eu

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. Five distinct signals are anticipated for the pyridine ring carbons. The carbons directly attached to the electron-withdrawing oxygen and sulfur atoms (C3 and C2) would appear at characteristic downfield shifts. For instance, in platinum(II) complexes of similar ligands, the carbon of the C-S bond (in its thiol form) resonates at a downfield position. researchgate.net The chemical shifts would differ between the thione and thiol tautomers, particularly for the C=S carbon in the thione form, which is expected to appear significantly downfield (around 176-178 ppm in related thiosemicarbazones). researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Justification |

| H4, H5, H6 | ¹H | 6.5 - 8.5 | Aromatic region; specific shifts influenced by -OH and -SH substituents. |

| OH | ¹H | Variable (4.0 - 7.0) | Exchangeable proton, position is solvent and concentration-dependent. |

| SH | ¹H | Variable (3.0 - 5.0) | Exchangeable proton, position is solvent and concentration-dependent. |

| C2 | ¹³C | 140 - 160 (Thiol) / >175 (Thione) | Carbon attached to sulfur; significant downfield shift in thione form (C=S). researchgate.net |

| C3 | ¹³C | 150 - 165 | Carbon attached to hydroxyl group. |

| C4, C5, C6 | ¹³C | 110 - 145 | Aromatic carbons, with shifts influenced by substituent effects. |

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum is a composite of absorptions from the pyridine ring and the hydroxyl and thiol/thione groups. A key feature revealed by IR spectroscopy is the thione-thiol tautomerism.

The presence of the thiol (-SH) group is indicated by a weak absorption band in the region of 2550-2610 cm⁻¹. mdpi.com A study on the photoproducts of a related compound identified a new band at 2606 cm⁻¹ corresponding to the formation of a mercapto (-S-H) group. mdpi.com The hydroxyl (-OH) group is characterized by a broad stretching band, typically in the 3200-3600 cm⁻¹ range. In the solid-state IR spectra of related 3-hydroxypyridinium (B1257355) salts, a medium broad band is observed between 3279–3632 cm⁻¹ for the O-H stretching vibrations. dergipark.org.tr For the thione tautomer, the C=S stretch would appear in the fingerprint region, and an N-H stretching band would be expected around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl | 3200 - 3600 | Broad, Medium-Strong |

| N-H Stretch | Thione Tautomer | 3100 - 3300 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| S-H Stretch | Thiol Tautomer | 2550 - 2610 | Weak |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C=S Stretch | Thione Tautomer | 1050 - 1250 | Medium-Strong |

| C-O Stretch | Hydroxyl | 1200 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy provides information on the electronic transitions within the molecule and is particularly useful for studying the thione-thiol equilibrium and the formation of metal complexes. The aromatic pyridine ring gives rise to intense π→π* transitions, typically below 300 nm. dcu.ie The presence of the sulfur atom introduces lower energy n→π* transitions.

Studies on related 2- and 4-mercaptopyridines show that the thione-thiol tautomerism is highly dependent on the solvent. cdnsciencepub.com In dilute solutions of nonpolar solvents, the thiol form predominates, while polar solvents and self-association shift the equilibrium significantly towards the thione form. cdnsciencepub.com This shift in equilibrium can be monitored by changes in the UV-Vis absorption spectra. cdnsciencepub.com A voltammetric study of several heterocyclic mercaptans noted a broad absorption peak of low intensity at about 335-355 nm, which was attributed to an n→π* transition involving the non-bonding electrons of the sulfur atom. dcu.ie The formation of metal complexes with this compound also leads to significant changes in the UV-Vis spectrum, often resulting in new charge-transfer bands. scispace.com

Table 3: Expected UV-Vis Absorption Bands for this compound

| Wavelength (λmax) | Transition Type | Associated Moiety | Notes |

| ~270-290 nm | π → π | Pyridine Ring | High intensity absorption, typical for aromatic systems. dcu.ie |

| ~335-355 nm | n → π | Thiol/Thione Group | Lower intensity absorption, characteristic of the sulfur chromophore. dcu.ie |

| Variable | Ligand-to-Metal Charge Transfer (LMCT) | Metal Complex | Appears upon coordination with a metal ion. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of this compound. The compound has a molecular formula of C₅H₅NOS, corresponding to a molecular weight of approximately 127.17 g/mol . molbase.comalfa-chemistry.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value of 127.

The fragmentation pattern is dictated by the stability of the resulting fragments. Aromatic compounds typically show a strong molecular ion peak due to the stability of the ring system. libretexts.org Common fragmentation pathways for this molecule could include the loss of stable neutral molecules or radicals. For example, the loss of a hydrogen radical (H·) would result in a peak at m/z 126. The loss of a thiol radical (·SH) would lead to a fragment at m/z 94. Another plausible fragmentation is the loss of carbon monoxide (CO), a common fragmentation for phenols and related compounds, which would produce a peak at m/z 99. The fragmentation of related, more complex Schiff bases derived from 3-hydroxypyridine shows cleavage of the pyridine ring itself. researchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 127 | [C₅H₅NOS]⁺ | (Molecular Ion) |

| 126 | [C₅H₄NOS]⁺ | H· |

| 99 | [C₄H₅NS]⁺ | CO |

| 94 | [C₅H₄NO]⁺ | ·SH |

| 71 | [C₄H₅N]⁺ | CO, S |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure for this compound itself is not described in the surveyed literature, the structures of its metal complexes have been elucidated.

For example, the single-crystal X-ray structure of a Palladium(II) complex with a derivative, 3-hydroxypyridine-2-carbaldehyde thiosemicarbazone, has been reported. researchgate.net In this complex, the ligand coordinates to the palladium center through the pyridyl nitrogen atom, the imine nitrogen, and the sulfur atom of the deprotonated thiol group (thiolate). researchgate.net This demonstrates the ability of the 3-hydroxy-2-thiol-pyridine scaffold to act as a chelating ligand, binding to metal ions via both the pyridine nitrogen and the sulfur atom. Such studies are crucial for understanding the coordination chemistry of this class of compounds.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to study the redox properties of this compound. These methods are particularly sensitive to the thiol functional group, which can undergo oxidation at an electrode surface.

Studies on heterocyclic mercaptans reveal that the oxidation process is often controlled by the diffusion of the compound to the electrode. dcu.ie The cyclic voltammograms can display characteristics of weak adsorption of the thiolate anion onto the electrode surface. dcu.ie The formation of a film at the electrode can be dependent on the applied potential and time. dcu.ie Research on ruthenium(II) complexes containing 2-mercaptopyridine (B119420) ligands shows that the complexes exhibit well-defined redox processes, including metal-centered and ligand-centered oxidations and reductions. scispace.com For this compound, an anodic peak corresponding to the oxidation of the thiol group to form disulfide or other oxidized species would be expected. The potential at which this occurs provides information about the electron-donating ability of the molecule.

Future Research Directions and Translational Perspectives for 3 Hydroxypyridine 2 Thiol

Design and Synthesis of Highly Potent and Selective Bioactive Agents

The 3-hydroxypyridine-2-thiol moiety is a promising pharmacophore for the design of new therapeutic agents. Future research will likely focus on the synthesis of derivatives with enhanced potency and selectivity for various biological targets.

Key research areas include:

Histone Deacetylase (HDAC) Inhibitors: 3-Hydroxypyridine-2-thione has been identified as a novel zinc-binding group for HDAC inhibitors. nih.gov Unlike the commonly used hydroxamic acid moiety, this scaffold shows selectivity for certain HDAC isoforms, such as HDAC6 and HDAC8, while being inactive against HDAC1. nih.gov Future work could involve the synthesis of a library of this compound derivatives to optimize their inhibitory activity and selectivity profile. This could lead to the development of new anticancer agents with potentially fewer side effects. nih.gov

Antimicrobial Agents: Pyridine (B92270) and its derivatives have a long history of use in the development of antimicrobial drugs. rsc.orgresearchgate.net The introduction of a thiol group at the 2-position and a hydroxyl group at the 3-position of the pyridine ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced antimicrobial activity. nih.govbenthamdirect.com Future studies could explore the synthesis of various substituted this compound analogs and their evaluation against a panel of clinically relevant bacteria and fungi. benthamdirect.comnih.gov

Enzyme Inhibitors: The ability of the this compound core to chelate metal ions makes it an attractive scaffold for designing inhibitors of metalloenzymes. nih.govrsc.org For instance, derivatives of 3-hydroxypyridin-4-one have been investigated as tyrosinase inhibitors. researchgate.netrsc.org Similar strategies could be applied to this compound to develop inhibitors for other metalloenzymes implicated in various diseases.

Antiviral Agents: Pyridine-containing compounds have shown promise as antiviral agents. rsc.orgnih.gov The unique structural features of this compound could be exploited to design novel compounds with activity against a range of viruses.

The following table summarizes the potential bioactive applications of this compound derivatives:

| Biological Target | Potential Therapeutic Application | Key Research Focus |

| Histone Deacetylases (HDACs) | Cancer | Synthesis of isoform-selective inhibitors |

| Bacterial and Fungal Enzymes | Infectious Diseases | Development of broad-spectrum antimicrobial agents |

| Metalloenzymes | Various Diseases | Design of potent and selective enzyme inhibitors |

| Viral Proteins/Enzymes | Viral Infections | Exploration of novel antiviral scaffolds |

Exploration of Novel Coordination Complexes for Catalysis and Materials Science

The chelating nature of this compound makes it an excellent ligand for the formation of coordination complexes with various transition metals. rsc.orgresearchgate.net These complexes have the potential to be utilized in catalysis and the development of new materials.

Future research in this area could focus on:

Homogeneous Catalysis: Pyridine-based ligands are widely used in homogeneous catalysis. researchgate.net The incorporation of the 3-hydroxy-2-thiol functionality can create unique metal complexes with tailored electronic and steric properties, potentially leading to catalysts with enhanced activity and selectivity for a variety of organic transformations. rsc.org

Materials Science: Coordination polymers and metal-organic frameworks (MOFs) constructed from this compound and metal ions could exhibit interesting properties, such as porosity, luminescence, and magnetism. researchgate.net These materials could find applications in gas storage, separation, and sensing.

Biomimetic Chemistry: The coordination chemistry of this compound can be used to model the active sites of metalloenzymes. rsc.org This can provide insights into the mechanisms of biological processes and inspire the design of artificial enzymes.

Development of Advanced Analytical Probes and Sensors

The photophysical properties of this compound and its derivatives can be exploited for the development of fluorescent probes and sensors for the detection of various analytes. acs.orgnih.gov

Promising areas of research include:

Fluorescent Chemosensors for Metal Ions: The chelation of metal ions by this compound can lead to changes in its fluorescence properties. This phenomenon can be utilized to develop selective and sensitive fluorescent sensors for the detection of environmentally and biologically important metal ions. acs.orgkcl.ac.uk

Probes for Thiols: The thiol group in this compound can participate in reactions with other thiols, leading to changes in fluorescence. This could be the basis for developing probes to detect and quantify biologically relevant thiols like cysteine and glutathione. researchgate.net

"Turn-on" and "Turn-off" Fluorescent Probes: By carefully designing the molecular structure, it is possible to create "turn-on" or "turn-off" fluorescent probes based on this compound. nih.gov These probes would exhibit a significant change in fluorescence intensity upon binding to a specific analyte, enabling highly sensitive detection.

In-depth Mechanistic Elucidation of Biological Activities and Drug Action

A deeper understanding of the mechanisms by which this compound and its derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents. mdpi.com

Future research should focus on:

Identifying Biological Targets: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular proteins and enzymes that interact with this compound derivatives.